Cas no 2248401-89-8 (methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate)
![methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate structure](https://ja.kuujia.com/scimg/cas/2248401-89-8x500.png)
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate
- 2248401-89-8
- EN300-6520004
-
- インチ: 1S/C19H15NO6/c1-25-19(24)13-7-3-2-6-12(13)10-11-16(21)26-20-17(22)14-8-4-5-9-15(14)18(20)23/h2-9H,10-11H2,1H3
- InChIKey: HTPREEXWCSKBIW-UHFFFAOYSA-N
- ほほえんだ: O(C(CCC1C=CC=CC=1C(=O)OC)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 353.08993720g/mol
- どういたいしつりょう: 353.08993720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 90Ų
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520004-0.05g |
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate |
2248401-89-8 | 95.0% | 0.05g |
$359.0 | 2025-03-14 | |
Enamine | EN300-6520004-2.5g |
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate |
2248401-89-8 | 95.0% | 2.5g |
$838.0 | 2025-03-14 | |
Enamine | EN300-6520004-0.1g |
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate |
2248401-89-8 | 95.0% | 0.1g |
$376.0 | 2025-03-14 | |
Enamine | EN300-6520004-1.0g |
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate |
2248401-89-8 | 95.0% | 1.0g |
$428.0 | 2025-03-14 | |
Enamine | EN300-6520004-0.25g |
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate |
2248401-89-8 | 95.0% | 0.25g |
$393.0 | 2025-03-14 | |
Enamine | EN300-6520004-10.0g |
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate |
2248401-89-8 | 95.0% | 10.0g |
$1839.0 | 2025-03-14 | |
Enamine | EN300-6520004-0.5g |
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate |
2248401-89-8 | 95.0% | 0.5g |
$410.0 | 2025-03-14 | |
Enamine | EN300-6520004-5.0g |
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate |
2248401-89-8 | 95.0% | 5.0g |
$1240.0 | 2025-03-14 |
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoateに関する追加情報
Methyl 2-{3-[(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)oxy]-3-oxopropyl}benzoate: A Comprehensive Overview
Methyl 2-{3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate, with the CAS number No. 2248401-89-8, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its intricate molecular structure, which includes a benzoate ester group and a substituted isoindole moiety. The isoindole ring system, characterized by its fused bicyclic structure, contributes to the compound's unique electronic and optical properties. Recent studies have highlighted its potential applications in advanced materials, drug delivery systems, and optoelectronic devices.
The synthesis of methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate involves a multi-step process that typically begins with the preparation of the isoindole derivative. This is followed by functionalization to introduce the benzoate ester group. The reaction conditions are carefully optimized to ensure high yield and purity. Researchers have recently explored green chemistry approaches to synthesize this compound, emphasizing the use of environmentally friendly solvents and catalysts.
One of the most promising applications of this compound lies in its use as a precursor for advanced materials. For instance, it has been employed in the fabrication of self-healing polymers due to its ability to undergo reversible covalent bond formation under specific conditions. This property makes it a valuable component in developing materials with enhanced durability and longevity. Additionally, its optical properties have been leveraged in the development of organic light-emitting diodes (OLEDs), where it serves as an efficient emitter material.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate. By utilizing density functional theory (DFT) calculations, scientists have been able to map out its molecular orbitals and predict its reactivity under various conditions. These findings have paved the way for more precise control over its synthesis and application.
In terms of biological applications, this compound has shown potential as a drug delivery agent. Its ability to form stable complexes with therapeutic molecules makes it an attractive candidate for targeted drug delivery systems. Furthermore, preliminary studies suggest that it may exhibit anti-inflammatory properties, opening up avenues for its use in pharmaceutical formulations.
The development of novel synthetic routes for methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3 oxopropyl}benzoate has been a focal point of recent research efforts. One such approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining product quality. This method has been particularly beneficial in scaling up production for industrial applications.
From an environmental perspective, researchers are exploring ways to minimize the ecological footprint associated with the production and disposal of this compound. Biodegradation studies have shown that under certain conditions, it can be effectively broken down by microbial action, reducing concerns about long-term environmental persistence.
In conclusion, methyl 2-{3 [(1 3 dioxo 2 3 dihydro 1H isoindol 2 yl)oxy] 3 oxopropyl}benzoate (CAS No. 2248401898) stands at the forefront of modern chemical innovation. Its versatile molecular structure and diverse applications make it a subject of ongoing research interest. As new discoveries emerge, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical applications across multiple disciplines.
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